molecular formula C2H5I4P B14144246 Ethyl(tetraiodo)-lambda~5~-phosphane CAS No. 89262-56-6

Ethyl(tetraiodo)-lambda~5~-phosphane

Cat. No.: B14144246
CAS No.: 89262-56-6
M. Wt: 567.65 g/mol
InChI Key: YHCZKQIHVYEAAB-UHFFFAOYSA-N
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Description

Ethyl(tetraiodo)-lambda⁵-phosphane (C₂H₅PI₄) is a hypervalent phosphorus compound with a λ⁵-phosphane core, where phosphorus exhibits a +5 oxidation state. Its structure features an ethyl group and four iodine atoms bonded to the central phosphorus atom, creating a trigonal bipyramidal geometry.

Properties

CAS No.

89262-56-6

Molecular Formula

C2H5I4P

Molecular Weight

567.65 g/mol

IUPAC Name

ethyl(tetraiodo)-λ5-phosphane

InChI

InChI=1S/C2H5I4P/c1-2-7(3,4,5)6/h2H2,1H3

InChI Key

YHCZKQIHVYEAAB-UHFFFAOYSA-N

Canonical SMILES

CCP(I)(I)(I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(tetraiodo)-lambda~5~-phosphane typically involves the reaction of ethylphosphine with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{C}_2\text{H}_5\text{PH}_2 + 4\text{I}_2 \rightarrow \text{C}_2\text{H}_5\text{PI}_4 + 2\text{HI} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require efficient handling of iodine and ethylphosphine, along with appropriate safety measures to manage the highly reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl(tetraiodo)-lambda~5~-phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Lower oxidation state phosphorus compounds.

    Substitution: Compounds with different halogens or functional groups replacing the iodine atoms.

Scientific Research Applications

Ethyl(tetraiodo)-lambda~5~-phosphane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl(tetraiodo)-lambda~5~-phosphane involves its interaction with molecular targets through the phosphorus atom and the iodine atoms. The compound can participate in various chemical reactions, influencing molecular pathways and processes. The exact mechanism depends on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares Ethyl(tetraiodo)-lambda⁵-phosphane with key analogs:

Compound Oxidation State (P) Substituents Geometry Key Electronic Features References
Ethyl(tetraiodo)-λ⁵-phosphane +5 C₂H₅, 4I Trigonal bipyramidal High electronegativity (I), strong σ-donor/π-acceptor capacity
Triphenylphosphane (PPh₃) +3 3C₆H₅ Trigonal planar Strong π-acceptor, moderate σ-donor
[Au(Ph₃P)(S₂CNEt₂)] +1 (Au) Ph₃P, dithiocarbamate Linear (Au) Metal-ligand charge transfer, redox-active
Ethyl(triphenyl)-λ⁵-phosphanium bromide +5 C₂H₅, 3C₆H₅, Br⁻ Tetrahedral Ionic character, Br⁻ counterion enhances solubility
Chloromethyl-dimethylphosphane oxide +3 CH₃, ClCH₂, O Tetrahedral Polar P=O bond, hydrolytically stable

Key Observations :

  • The tetraiodo substitution in Ethyl(tetraiodo)-λ⁵-phosphane introduces significant steric bulk and electron-withdrawing effects, reducing nucleophilicity compared to PPh₃ .
  • Halogen substituents (I, Cl, Br) stabilize high oxidation states via inductive effects, as seen in λ⁵-phosphanes . For example, bromo(ethyl)triphenyl-λ⁵-phosphane () shares ionic character but differs in halogen type and coordination environment.

Reactivity and Stability

  • Hydrolytic Stability : Tetraiodo substitution likely enhances hydrolytic resistance compared to chlorinated analogs (e.g., chloromethyl-dimethylphosphane oxide), where P–Cl bonds are prone to hydrolysis .
  • Metal Coordination : Unlike Au(I)-phosphane complexes (e.g., [Au(Ph₃P)(S₂CNEt₂)]), Ethyl(tetraiodo)-λ⁵-phosphane may exhibit weaker metal-binding due to steric hindrance from iodine atoms. Gold-phosphane complexes prioritize P–Au–N/S coordination, leveraging π-backbonding for stability .
  • Halogen Exchange : Iodine’s lower electronegativity compared to Cl/Br () may reduce susceptibility to ligand-exchange reactions, a common issue in gold-phosphane drugs interacting with serum albumin .

Spectroscopic and Physical Properties

  • UV-Vis and Emission : Halogenated phosphanes (e.g., naphthyl-Cl/Br derivatives in ) exhibit red-shifted emission due to electronegative substituents stabilizing excited states. Ethyl(tetraiodo)-λ⁵-phosphane may show similar trends but with greater bathochromic shifts owing to iodine’s polarizability .
  • Solubility: Ionic λ⁵-phosphanium salts (e.g., Ethyltriphenylphosphonium bromide) are water-soluble, whereas neutral tetraiodo derivatives likely require nonpolar solvents .

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